molecular formula C9H12F2N2O3 B2761971 tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate CAS No. 2375260-49-2

tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate

Cat. No.: B2761971
CAS No.: 2375260-49-2
M. Wt: 234.203
InChI Key: SRVWFNCSXHEALH-UHFFFAOYSA-N
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Description

tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a difluoromethyl group, and an oxazole ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, trityl protection, and condensation. One reported method starts with 1-methyl-1H-pyrazol-5-amine, which undergoes a series of reactions to yield the final product . The overall yield of this synthesis is approximately 59.5% .

Industrial Production Methods

While specific industrial production methods for tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and phenyl chloroformate . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxazole derivatives, while substitution reactions can produce compounds with different functional groups attached to the oxazole ring.

Scientific Research Applications

tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate involves its interaction with specific molecular targets. The difluoromethyl group and oxazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butylN-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to similar compounds with pyridine, cyclopentyl, or phenyl groups. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O3/c1-9(2,3)16-8(14)13-5-4-15-7(12-5)6(10)11/h4,6H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVWFNCSXHEALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=COC(=N1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375260-49-2
Record name tert-butyl N-[2-(difluoromethyl)-1,3-oxazol-4-yl]carbamate
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